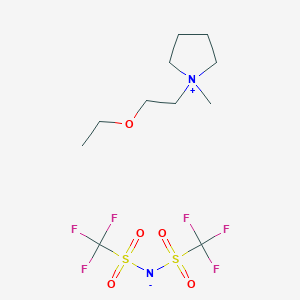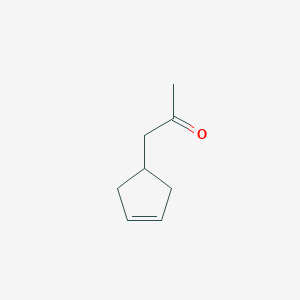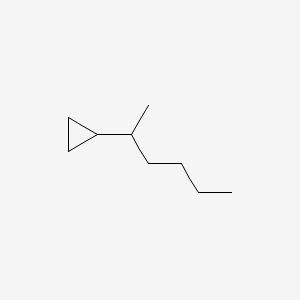
2-Cyclopropylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-METHYLPENTYL)CYCLOPROPANE, also known as 2-Cyclopropylhexane, is a cycloalkane with the molecular formula C9H18 and a molecular weight of 126.2392 g/mol . This compound is characterized by a cyclopropane ring attached to a 1-methylpentyl group, making it a unique structure among cycloalkanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives, including (1-METHYLPENTYL)CYCLOPROPANE, involves the reaction of carbenes with alkenes. Carbenes, such as methylene (H2C), can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction typically proceeds under mild conditions and results in the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs microwave-assisted protocols to enable rapid preparation. These methods use fluorinated acetate salts and low boiling-point solvents, avoiding highly toxic or ozone-depleting substances .
Analyse Des Réactions Chimiques
Types of Reactions: (1-METHYLPENTYL)CYCLOPROPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or other reduced hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
(1-METHYLPENTYL)CYCLOPROPANE has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Cyclopropane derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-METHYLPENTYL)CYCLOPROPANE involves its interaction with molecular targets through its cyclopropane ring. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness: (1-METHYLPENTYL)CYCLOPROPANE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cycloalkanes.
Propriétés
Numéro CAS |
6976-28-9 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
hexan-2-ylcyclopropane |
InChI |
InChI=1S/C9H18/c1-3-4-5-8(2)9-6-7-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
IYZQDBIQGSJSEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)

![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
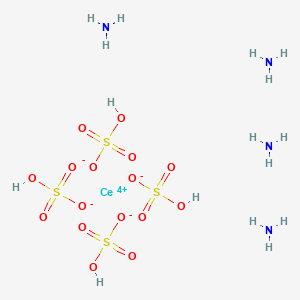
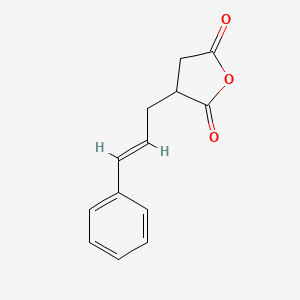
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
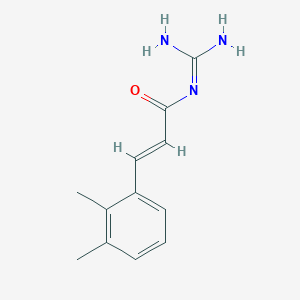
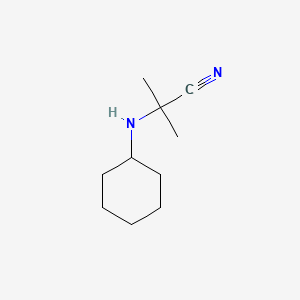
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
